Occidentoside
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Overview
Description
Preparation Methods
Occidentoside is typically isolated from the nut shells of Anacardium occidentale L. using conventional extraction methods . The structure of this compound has been established as tetrahydroninokiflavone-C-glucoside from spectral and chemical evidence .
Chemical Reactions Analysis
Occidentoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Occidentoside has shown potential in various scientific research applications. In chemistry, it is studied for its unique biflavonoid structure and its potential as a natural antioxidant . In biology, this compound is investigated for its potential anti-inflammatory and antimicrobial properties . In medicine, it is being explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases . In industry, this compound is used in the development of natural health products and supplements .
Mechanism of Action
The mechanism of action of occidentoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . For example, this compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . It can also scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Occidentoside is unique among biflavonoids due to its structure, which includes one flavanone and one chalcone unit . Similar compounds include other biflavonoids like amentoflavone and hinokiflavone . this compound stands out due to its C-glycoside linkage, which is rare in the biflavonoid series . This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
77782-91-3 |
---|---|
Molecular Formula |
C36H32O15 |
Molecular Weight |
704.6 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-[2,4,6-trihydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenoxy]phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C36H32O15/c37-14-25-29(43)33(47)34(48)35(51-25)28-30(44)27(20(40)10-3-15-1-6-17(38)7-2-15)31(45)36(32(28)46)49-19-8-4-16(5-9-19)23-13-22(42)26-21(41)11-18(39)12-24(26)50-23/h1-12,23,25,29,33-35,37-39,41,43-48H,13-14H2/b10-3+/t23-,25+,29+,33-,34+,35-/m0/s1 |
InChI Key |
QAYDNOZSJGIPSH-UJLWYIQBSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C(=C(C(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C(=C(C(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
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